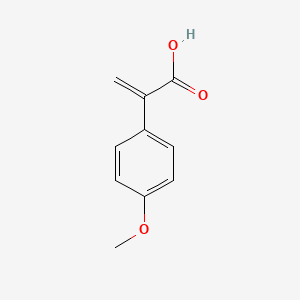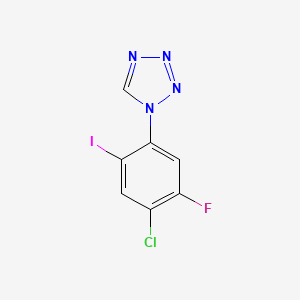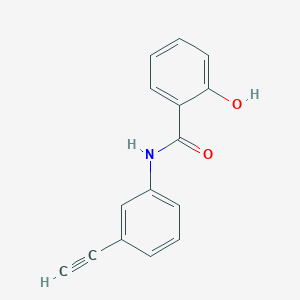
2-(4-methoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to the phenyl ring and an acrylic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)propanol.
Substitution: 4-Bromo-2-(4-methoxyphenyl)acrylic acid.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty materials.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylacetic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 4-Methoxycinnamic acid
Comparison: 2-(4-methoxyphenyl)prop-2-enoic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. For instance, while 4-Methoxyphenylacetic acid lacks the double bond, 4-Methoxycinnamic acid has a similar structure but differs in the position of the methoxy group, affecting its chemical behavior and applications .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-6H,1H2,2H3,(H,11,12) |
Clé InChI |
HZEMCKHRVQSVQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B8642268.png)







![2-{[5-(4-Chlorophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8642321.png)
![4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid](/img/structure/B8642324.png)


